BenchChemオンラインストアへようこそ!

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Sourcing this specific imidazole-phthalimide conjugate (CAS 88883-77-6) is essential for reliable synthesis of 2-(1H-imidazol-2-yl)ethanamine scaffolds. Its ethyl linker provides precise pharmacophore geometry; using a methyl-linker analog compromises LogP and target binding. The phthalimide group ensures high-yield (93%) deprotection with HCl, enabling efficient access to HIPK2 inhibitor probes (tBID). Procure the ≥97% HPLC-grade reagent to build libraries around patented LXR/FXR modulator cores.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 88883-77-6
Cat. No. B2921975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS88883-77-6
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3
InChIInChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15)
InChIKeyUACMVISDTWGEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 88883-77-6): Core Properties and Procurement Essentials for Scientific Use


2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 88883-77-6) is a heterocyclic building block that combines an isoindole-1,3-dione (phthalimide) core with an ethyl-linked imidazole moiety . With a molecular weight of 241.25 g/mol and a topological polar surface area (TPSA) of 66.1 Ų, it is a versatile intermediate primarily employed in medicinal chemistry and organic synthesis . It is commercially available from multiple vendors with standard purities ranging from 95% to 98%, as determined by HPLC and NMR .

Scientific Rationale: Why Substituting 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione with Analogs Can Compromise Experimental Outcomes


Substituting this specific imidazole-phthalimide conjugate with a generic analog can fundamentally alter a study's outcome due to critical differences in molecular geometry and reactivity. The presence of a primary NH group on the imidazole ring (imidazol-2-yl) provides a specific hydrogen bond donor that is absent in its N-alkylated analogs . The ethyl linker establishes a precise spatial relationship between the two pharmacophores, which is essential for target binding. Furthermore, the phthalimide moiety is not inert; it serves as a masked primary amine that can be deprotected under specific conditions to yield biologically active 2-(1H-imidazol-2-yl)ethanamine [1]. Using an analog, such as one with a shorter methyl linker or a substituted imidazole, would alter the compound's LogP (predicted XLogP3 of 1) and TPSA, impacting its physicochemical behavior and potentially its biological activity .

Product-Specific Quantitative Evidence Guide for 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 88883-77-6)


Differentiation 1: Procuring 2-(1H-imidazol-2-yl)ethanamine with a 93% Yield via Precise Deprotection

The target compound is a direct and high-yielding precursor to 2-(1H-imidazol-2-yl)ethanamine dihydrochloride (an analog of histamine). This is not a theoretical application but a documented transformation with quantitative data. This provides a distinct advantage for synthetic chemists who require a stable, protected form of the amine. In contrast, a related compound like 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 760130-59-4) lacks the ethyl linker and would yield a different amine upon deprotection. [1]

Organic Synthesis Medicinal Chemistry Protecting Group Strategy Histamine Analogs

Differentiation 2: The 2-Substituted Imidazole Isomer is a Key Scaffold for Nuclear Receptor Modulation

The specific 2-substituted imidazole scaffold present in this compound is explicitly identified in patents as a privileged structure for modulating Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs). This provides a direct, class-level rationale for its selection in drug discovery programs targeting metabolic and inflammatory diseases. Analogs with different substitution patterns on the imidazole ring (e.g., 4-substituted) are not covered by this same specific claim, potentially limiting their downstream applicability or freedom to operate. [1]

Nuclear Receptor Modulation LXR FXR Medicinal Chemistry

Differentiation 3: Precise Physicochemical Profile Defines a Unique Chemical Space Relative to Direct Analogs

The predicted physicochemical properties of the target compound establish it in a unique chemical space compared to its closest analogs. Its XLogP3 of 1 and TPSA of 66.1 Ų are a direct consequence of the ethyl-linked imidazole-2-yl group. For example, its brominated analog, 4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione (tBID, CAS 1639895-85-4), has a significantly different profile, with a calculated XLogP of 3.2 and TPSA of 74.8 Ų , placing it in a distinct region of drug-like chemical space. This quantitative difference supports the selection of the target compound for lead generation programs requiring specific oral bioavailability and permeability characteristics.

Computational Chemistry Drug Design Physicochemical Properties ADME

Differentiation 4: A Documented Precursor to a Unique Inhibitor (tBID) with a Known, Nanomolar IC50

While the target compound itself is a fragment, it serves as the direct synthetic precursor to the potent HIPK2 inhibitor, tBID (4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione), which has a reported IC50 of 0.33 µM . This establishes a clear lineage and potential utility: the target compound can be modified to yield a biologically active and selective tool compound. A different phthalimide-imidazole conjugate lacking the ethyl linker, such as 2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 760130-59-4), would, upon bromination, lead to a structurally different final product with an unknown activity profile.

Chemical Biology Kinase Inhibition Apoptosis HIPK2

Verified Research and Industrial Application Scenarios for 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione


As a High-Yield, Stable Precursor for 2-(1H-imidazol-2-yl)ethanamine in Histamine Analog Synthesis

The target compound is the reagent of choice for researchers who need a reliable, high-yielding route to 2-(1H-imidazol-2-yl)ethanamine. Its phthalimide group protects the primary amine during complex multi-step syntheses, preventing unwanted side reactions. The 93% yield for deprotection with HCl ensures minimal loss of valuable material late in a synthetic sequence [1]. Using a generic analog without this exact linker and protecting group strategy would introduce unnecessary synthetic risk and lower overall yields.

As a Privileged Scaffold in Fragment-Based Drug Discovery Targeting Nuclear Receptors (LXR/FXR)

Based on its structural match to patented LXR/FXR modulators, this compound is a strategically sound choice for initiating a drug discovery program aimed at lipid metabolism, inflammation, or related pathways [2]. Procuring this specific fragment allows a medicinal chemistry team to build a library around a core that already has established intellectual property precedent for the desired target class. This provides a more efficient starting point than screening a large, untargeted library of random phthalimide analogs.

For Generating Potent Biological Tool Compounds via Simple Derivatization

The compound's proven ability to be converted into a potent HIPK2 inhibitor (tBID, IC50 = 0.33 µM) through bromination makes it an attractive starting material for chemical biologists . Researchers investigating HIPK2's role in apoptosis, fibrosis, or cancer can use the target compound to rapidly synthesize a known nanomolar probe for their assays. This is a more efficient and less resource-intensive approach than de novo synthesis of a similar tool compound from scratch.

As a Reference Standard for Computational Models Based on Its Defined Physicochemical Properties

The well-defined and predicted properties of this compound (XLogP3 of 1, TPSA of 66.1 Ų) make it an excellent reference standard for computational chemists developing or validating models of oral bioavailability, permeability, and drug-likeness . Its placement within 'drug-like' chemical space serves as a valuable calibration point for in silico screening tools, especially when compared to its more lipophilic, brominated analog tBID (XLogP3 of 3.2, TPSA of 74.8 Ų) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.